N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
“N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” is a synthetic organic compound that features a complex structure with multiple functional groups This compound includes a furan ring, a thiophene ring, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.
Introduction of the Furan and Thiophene Groups: The furan-3-ylmethyl and thiophen-2-yl groups can be introduced through nucleophilic substitution reactions, where the benzamide core is reacted with furan-3-ylmethyl halide and thiophen-2-yl ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Oxidized derivatives of the furan and thiophene rings.
Reduction Products: Reduced forms of the benzamide and other functional groups.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Biological Studies: Investigation of its interactions with biological macromolecules.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material Production: Potential use in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which “N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide
- N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide
Uniqueness
The unique combination of the furan, thiophene, and trifluoromethyl groups in “N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, which may not be present in similar compounds.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2S/c20-19(21,22)16-5-3-15(4-6-16)18(24)23(12-14-8-10-25-13-14)9-7-17-2-1-11-26-17/h1-6,8,10-11,13H,7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCUVJMQJGVJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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